molecular formula C10H12BrN B8274440 (3-Bromo-phenyl)-cyclopropyl-methyl-amine

(3-Bromo-phenyl)-cyclopropyl-methyl-amine

Cat. No. B8274440
M. Wt: 226.11 g/mol
InChI Key: FGIDJHIWCTVCCK-UHFFFAOYSA-N
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Patent
US07226951B2

Procedure details

A stirred, cooled (0° C.) solution of N-(3-bromo-phenyl)-N-methyl-formamide (Intermediate 112, 2.6 g, 9.7 mmol) and titanium tetra-iso-propoxide (3.9 mL, 10.67 mmol) in tetrahydrofuran (40 mL) was treated with a 3M solution of ethyl magnesium bromide in ether (8.08 mL, 24.25 mmol) under argon and the resulting reaction mixture was allowed to warm to ambient temperature gradually and refluxed at 55° C. overnight. It was then cooled in an ice-bath, quenched with saturated aqueous ammonium chloride solution, filtered over celite and the aqueous phase was extracted with diethyl ether. The organic phase was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford an oil. Flash column chromatography over silica gel (230–400 mesh) using 1.5% ethyl acetate in hexane as the eluent afforded the title compound (0.321 g, 15%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
titanium tetra-iso-propoxide
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.08 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
15%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:8]([CH3:11])[CH:9]=O)[CH:5]=[CH:6][CH:7]=1.[CH2:12]([Mg]Br)[CH3:13].CCOCC.C(OCC)(=O)C>O1CCCC1.CCCCCC>[Br:1][C:2]1[CH:3]=[C:4]([N:8]([CH:9]2[CH2:13][CH2:12]2)[CH3:11])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)N(C=O)C
Name
titanium tetra-iso-propoxide
Quantity
3.9 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
8.08 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 55° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride solution
FILTRATION
Type
FILTRATION
Details
filtered over celite
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N(C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.321 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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